Zanapezil

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Zanapezil est synthétisé par une série de réactions chimiques impliquant le couplage de bromures d’alkyles secondaires et tertiaires avec des cétones cycliques et acycliques . La réaction est redox-neutre et ne nécessite pas d’acides ou de bases forts .

Méthodes de production industrielle : La production industrielle du this compound implique la synthèse à grande échelle de son principe actif pharmaceutique (API) dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus comprend généralement des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Zanapezil subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou le retrait d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou le retrait d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).

Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Comparative Efficacy with Donepezil

Research has compared the effects of Zanapezil and Donepezil (another well-known acetylcholinesterase inhibitor) on ACh levels and related neurotransmitters. A study conducted on freely moving rats demonstrated that this compound significantly increased ACh levels more rapidly than Donepezil. At doses of 2 mg/kg, this compound increased ACh by 106.5% compared to Donepezil's 76.1% at similar doses .

Summary of Findings

| Drug | Dose (mg/kg) | ACh Increase (%) | Time to Effect (min) |

|---|---|---|---|

| This compound | 2 | 106.5 | 20 |

| Donepezil | 2 | 76.1 | 60 |

This rapid effect may make this compound particularly useful in early-stage Alzheimer's disease treatment, where quick cognitive enhancement is desirable.

Alzheimer's Disease

This compound has been primarily studied for its efficacy in treating Alzheimer's disease. In a controlled study, it was shown to increase not only ACh but also other monoamines such as dopamine and serotonin, suggesting a broader neurochemical impact that could benefit cognitive function .

Case Studies

- Case Study Overview : A patient diagnosed with mild Alzheimer's disease exhibited significant cognitive improvements when treated with this compound over a period of 21 days. The treatment was well tolerated with minimal side effects reported .

- Comparative Case : Another case highlighted the use of Donepezil in advanced Alzheimer's disease, showing improvements in cognitive and behavioral symptoms. This comparison suggests that while both drugs are effective, this compound may offer advantages in terms of onset and side effect profile .

Potential Off-Label Uses

While primarily indicated for Alzheimer's disease, the pharmacological profile of this compound suggests potential off-label applications in other types of dementia:

- Vascular Dementia : Preliminary studies indicate that enhancing cholinergic activity may improve cognitive function in patients suffering from vascular dementia.

- Lewy Body Dementia : Similar mechanisms may apply, although more research is required to establish efficacy conclusively.

Safety and Side Effects

This compound has shown a favorable safety profile compared to other cholinesterase inhibitors. In studies, it produced fewer peripheral side effects such as muscle fasciculation and gastrointestinal disturbances than Donepezil . This aspect is particularly important for patients who may be sensitive to medication side effects.

Summary of Research Findings

This compound represents a promising option within the class of acetylcholinesterase inhibitors for treating Alzheimer's disease and potentially other forms of dementia. Its rapid action on ACh levels and favorable side effect profile position it as a valuable therapeutic agent.

Key Research Insights

- Efficacy : this compound increases ACh levels more quickly than Donepezil.

- Safety : Fewer side effects reported compared to traditional treatments.

- Broader Applications : Potential benefits for other dementias warrant further investigation.

Mécanisme D'action

Le Zanapezil exerce ses effets en inhibant sélectivement l’acétylcholinestérase, l’enzyme responsable de la dégradation de l’acétylcholine . En empêchant la dégradation de l’acétylcholine, le this compound améliore la transmission cholinergique, qui est cruciale pour la fonction cognitive . Ce mécanisme est censé agir sélectivement sur le système nerveux central, entraînant moins d’effets indésirables périphériques .

Composés similaires :

Donépézil : Un autre inhibiteur de l’acétylcholinestérase utilisé pour traiter la maladie d’Alzheimer.

Tacrine : Un inhibiteur de l’acétylcholinestérase plus ancien avec un mécanisme d’action similaire.

Rivastigmine : Un inhibiteur double de l’acétylcholinestérase et de la butyrylcholinestérase.

Unicité du this compound : Le this compound est unique dans son inhibition sélective de l’acétylcholinestérase, ce qui devrait entraîner moins d’effets indésirables périphériques par rapport aux autres inhibiteurs . De plus, son inhibition modérée de la liaison des récepteurs muscariniques M1 et M2 le distingue des autres composés .

Comparaison Avec Des Composés Similaires

Donepezil: Another acetylcholine esterase inhibitor used to treat Alzheimer’s disease.

Tacrine: An older acetylcholine esterase inhibitor with a similar mechanism of action.

Rivastigmine: A dual inhibitor of acetylcholine esterase and butyrylcholine esterase.

Uniqueness of Zanapezil: this compound is unique in its selective inhibition of acetylcholine esterase, which is expected to result in fewer peripheral adverse reactions compared to other inhibitors . Additionally, its moderate inhibition of muscarinic M1 and M2 receptor binding distinguishes it from other compounds .

Activité Biologique

Zanapezil, also known as TAK-147, is a selective acetylcholinesterase (AChE) inhibitor under investigation for the treatment of Alzheimer's disease (AD). This compound has garnered attention due to its potential neuroprotective effects and ability to enhance cholinergic neurotransmission. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound operates primarily by inhibiting AChE, an enzyme responsible for the breakdown of acetylcholine (ACh), thereby increasing ACh levels in the brain. This mechanism is crucial for cognitive functions, particularly in patients suffering from AD. The compound is structurally related to donepezil but exhibits distinct pharmacological properties that may offer advantages in clinical settings.

In Vivo Studies

In a study investigating the effects of this compound on freely moving rats, oral administration at a dose of 2 mg/kg for 21 days resulted in significant alterations in neurotransmitter levels within the ventral hippocampus. The results indicated:

- Increased Levels of Neurotransmitters : this compound enhanced ACh, epinephrine (Epi), dopamine (DA), and serotonin (5-HT) levels compared to donepezil.

- Differential Impact on Monoamines : While both drugs affected monoamine levels, this compound showed a unique profile in modulating neurotransmitter ratios, which may contribute to its therapeutic efficacy in cognitive enhancement and neuroprotection .

Cholinesterase Inhibition

This compound has demonstrated potent AChE inhibitory activity. Comparative studies with donepezil revealed:

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 0.036 | Strong AChE inhibition |

| Donepezil | 0.049 | Moderate AChE inhibition |

This table illustrates that this compound may provide superior inhibition compared to donepezil, which could translate into enhanced clinical outcomes for AD patients.

Case Studies

A notable case study involved a patient with advanced Alzheimer's disease who was treated with this compound as part of a clinical trial. The patient exhibited improvements in cognitive function and behavioral symptoms over a treatment period of several months. These findings suggest that this compound not only helps manage symptoms but may also contribute to long-term cognitive benefits .

Neuroprotective Effects

This compound's neuroprotective properties have been evaluated in various experimental models:

- Oxidative Stress Reduction : In vitro studies indicated that this compound could reduce cell death induced by oxidative stress and amyloid-beta (Aβ) exposure in neuronal cell lines .

- Neurotoxicity Assessment : Toxicity studies showed that this compound did not exhibit significant adverse effects on vital organs or induce histopathological damage at therapeutic doses .

Propriétés

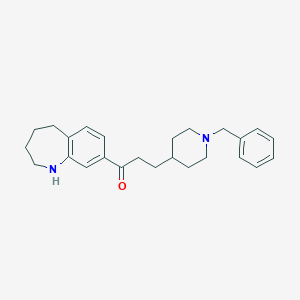

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBLXLOXUGVTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861521 | |

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Zanapezil inhibits the degradation of acetylcholine, a neurotransmitter, to prevent the reduction of cerebral acetylcholine levels and to enhance the mental function of patients with dementia. It is expected to act selectively on the central nervous system, resulting in fewer peripheral adverse reactions. | |

| Record name | Zanapezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142852-50-4 | |

| Record name | Zanapezil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142852504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanapezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANAPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A0800O89N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.